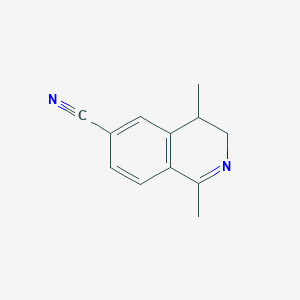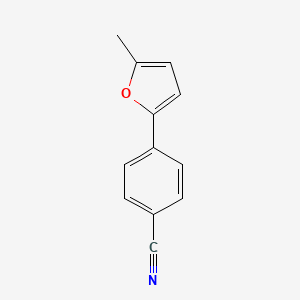
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrrolidine ring and an azetidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile typically involves the reaction of azetidine-2-carbonitrile with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine or pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimalarial activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides . This inhibition can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-Azetidine-2-carbonitrile: A related compound with similar structural features.
(2S)-Azetidine-2-carbonitrile hydrochloride:
Bis((2S)-azetidine-2-carbonitrile) oxalic acid: A compound with dual azetidine-2-carbonitrile units.
Uniqueness
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile stands out due to its unique combination of pyrrolidine and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c10-6-7-3-5-12(7)9(13)8-2-1-4-11-8/h7-8,11H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
RFYMUEYOCGQVEL-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CC[C@H]2C#N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)
![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)








![4,6-Dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11909958.png)
